molecular formula C10H12O2S B3213578 8-Methoxy-4-thiochromanol CAS No. 112107-88-7

8-Methoxy-4-thiochromanol

Cat. No.: B3213578
CAS No.: 112107-88-7
M. Wt: 196.27 g/mol
InChI Key: BHAJUTUACHGJKG-UHFFFAOYSA-N
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Description

8-Methoxy-4-thiochromanol is a chemical compound belonging to the class of thiochromanols It is characterized by the presence of a methoxy group at the 8th position and a thiochromanol core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of thiourea as an S-nucleophile, which reacts with appropriate precursors to form the thiochromanol structure . The reaction conditions often involve the use of solvents such as diethyl ether and catalysts like Pseudomonas cepacia lipase under microwave or ultrasound activation .

Industrial Production Methods: Industrial production of 8-Methoxy-4-thiochromanol may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-thiochromanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding alcohol or thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

8-Methoxy-4-thiochromanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-thiochromanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and thiochromanol core play crucial roles in its binding affinity and activity. For example, it may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

    4-Thiochromanol: Lacks the methoxy group, which may result in different chemical and biological properties.

    8-Methoxy-4-chromanone: Similar structure but with a carbonyl group instead of a thiol group.

    8-Methoxy-4-thiochromanone: Contains both the methoxy and thiol groups but with a different core structure.

Uniqueness: 8-Methoxy-4-thiochromanol is unique due to the presence of both the methoxy group and the thiochromanol core, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAJUTUACHGJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

89 mmol of 8-methoxy-4-thiochromanone are dissolved in 70 ml of a mixture of methanol and tetrahydrofuran (3/4). 134 mmol of sodium borohydride dissolved in 50 ml of aqueous methanol (50%) are added. After stirring for 1 hour at room temperature and then extracting with methylene chloride, the resulting product is recrystallised from a mixture of methanol and diethyl ether (1/10).
Quantity
89 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
70 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
134 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-4-thiochromanol
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8-Methoxy-4-thiochromanol
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8-Methoxy-4-thiochromanol
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8-Methoxy-4-thiochromanol
Reactant of Route 5
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Reactant of Route 6
8-Methoxy-4-thiochromanol

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